molecular formula C18H21NO4 B4772032 N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide

N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide

Cat. No. B4772032
M. Wt: 315.4 g/mol
InChI Key: POMMQLWFZIBAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide, also known as DMBA-Ethoxy, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method that involves several steps. In

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned earlier. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide in lab experiments is its high purity and yield. This makes it easier to obtain and use in experiments. Additionally, its anti-cancer properties make it a potential candidate for cancer research. However, one of the limitations of using N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide is its limited solubility in water. This can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Additionally, more studies are needed to fully understand the mechanism of action of N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide. This will help in the development of new therapeutic applications for this compound. Finally, more studies are needed to explore the potential use of N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide in the treatment of various diseases.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide has been studied for its potential therapeutic applications in various fields of research. One of the primary areas of interest is cancer research. Studies have shown that N-(3,4-dimethoxybenzyl)-3-ethoxybenzamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-4-23-15-7-5-6-14(11-15)18(20)19-12-13-8-9-16(21-2)17(10-13)22-3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMMQLWFZIBAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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